(5-Methoxyoxolan-2-yl)methyl diphenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methoxyoxolan-2-yl)methyl diphenyl phosphate is a chemical compound known for its unique structure and properties It is composed of a phosphate group attached to a diphenyl moiety and a methoxy-substituted oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxyoxolan-2-yl)methyl diphenyl phosphate typically involves the reaction of diphenyl phosphate with a methoxy-substituted oxolane derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methoxyoxolan-2-yl)methyl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or phosphates.
Reduction: Reduction reactions may yield different phosphorous-containing products.
Substitution: The methoxy group or the diphenyl phosphate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized phosphates.
Wissenschaftliche Forschungsanwendungen
(5-Methoxyoxolan-2-yl)methyl diphenyl phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5-Methoxyoxolan-2-yl)methyl diphenyl phosphate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl phosphate: A simpler analog without the methoxy-substituted oxolane ring.
Triphenyl phosphate: Contains three phenyl groups attached to the phosphate moiety.
(5-Methoxyoxolan-2-yl)methyl phosphate: Lacks the diphenyl groups.
Uniqueness
(5-Methoxyoxolan-2-yl)methyl diphenyl phosphate is unique due to the presence of both the methoxy-substituted oxolane ring and the diphenyl phosphate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
138617-26-2 |
---|---|
Molekularformel |
C18H21O6P |
Molekulargewicht |
364.3 g/mol |
IUPAC-Name |
(5-methoxyoxolan-2-yl)methyl diphenyl phosphate |
InChI |
InChI=1S/C18H21O6P/c1-20-18-13-12-17(22-18)14-21-25(19,23-15-8-4-2-5-9-15)24-16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3 |
InChI-Schlüssel |
OCGAIKGFTHSKIP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCC(O1)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.